Bis(vinylsulfonyl)ethane
Overview
Description
Bis(vinylsulfonyl)ethane is an organic compound with the molecular formula C6H10O4S2. It is characterized by the presence of two vinyl sulfonyl groups attached to an ethane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(vinylsulfonyl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene with sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the corresponding vinyl sulfone. This intermediate is then further reacted with another equivalent of sulfonyl chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Bis(vinylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert this compound to the corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted vinyl sulfonyl derivatives.
Scientific Research Applications
Bis(vinylsulfonyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: this compound derivatives are investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is utilized in the production of specialty chemicals and materials, including adhesives, coatings, and resins
Mechanism of Action
The mechanism of action of bis(vinylsulfonyl)ethane involves its reactivity towards nucleophiles. The vinyl sulfonyl groups are highly electrophilic, allowing them to react readily with nucleophilic species. This reactivity is exploited in various applications, such as cross-linking and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Bis(vinylsulfonyl)methane: Similar structure but with a methane backbone instead of ethane.
Vinyl sulfone: Contains a single vinyl sulfonyl group.
Divinyl sulfone: Contains two vinyl sulfonyl groups but with a different spatial arrangement.
Uniqueness: Bis(vinylsulfonyl)ethane is unique due to its ethane backbone, which provides distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
1,1-bis(ethenylsulfonyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h4-6H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVNHVAISUTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)C=C)S(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594294 | |
Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39690-70-5 | |
Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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